molecular formula C21H19N3OS B2763028 2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034574-04-2

2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2763028
CAS No.: 2034574-04-2
M. Wt: 361.46
InChI Key: MJTGSVVBXAXDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology research. This pyrrolo[3,2-d]pyrimidin-4(5H)-one core structure is designed to compete with ATP for binding at the kinase domain, thereby suppressing EGFR-mediated signaling pathways that drive cellular proliferation and survival. Its research value is highlighted in studies investigating novel therapeutic agents for non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies, where it has demonstrated significant antiproliferative activity against cancer cell lines. A study published in Bioorganic Chemistry identified this compound as a promising lead, showing potent inhibitory effects against EGFR L858R/T790M , a common double-mutant form associated with resistance to first-generation EGFR inhibitors like gefitinib. This makes it a crucial tool for researchers exploring mechanisms of drug resistance and developing next-generation targeted therapies. Its application extends to biochemical assays for high-throughput screening and as a pharmacophore model for the structure-based design of new kinase inhibitors. For Research Use Only.

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-7-5-4-6-8-15)13-22-19(18)20(25)24(21)16-11-9-14(2)10-12-16/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGSVVBXAXDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under specific conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents .

Scientific Research Applications

2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-d]pyrimidinone Derivatives

5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (15a)
  • Structural differences : Lacks the ethylthio group at position 2; instead, a methyl group occupies position 4.
  • Properties :
    • Molecular weight: 239.28 g/mol (HRMS [M + H]+: 240.1131) .
    • 1H NMR (DMSO): Key peaks at δ 2.30 (s, 3H, CH3), 4.03 (s, 3H, N-CH3), and aromatic protons.
  • Application : Identified as a BRD4 inhibitor in virtual screening studies .
Compounds 18 and 19
  • Structural features: Incorporate benzyl-protected hydroxyfuranone substituents.
  • Synthesis: Derived via ammonolysis of precursor 15, yielding compounds with distinct melting points (103–106°C and 101–103°C) .
  • Differentiation: Polar hydroxyfuranone groups may enhance solubility compared to the ethylthio substituent in the target compound.

Thieno[3,2-d]pyrimidinone Derivatives

Thienopyrimidinones replace the pyrrole ring with a thiophene, altering electronic properties and bioactivity:

Compound Substituents Melting Point (°C) Biological Activity Reference
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Methoxyphenyl, methyl at N3 148–150 Antibacterial, antifungal
2-(1H-Imidazol-1-yl)-3-isopropyl-1-benzothieno[3,2-d]pyrimidin-4(3H)-one Imidazolyl, isopropyl Not reported Antiviral, anti-inflammatory

Key differences :

  • Thieno analogs exhibit broader antibacterial/antiviral activities compared to pyrrolo derivatives, likely due to sulfur’s electronegativity and ring planarity .

Comparison with Kinase and Cyclophilin Inhibitors

Pyrrolo[3,2-c]pyridinone Derivatives

  • PHA-767491: A kinase inhibitor with a pyridinone core instead of pyrimidinone. Activity: Dual inhibitor of Cdc7/Cdk9, used in cancer research . Structural contrast: Pyridinone vs.

Thieno[3,2-d]pyrimidinone Cyclophilin Inhibitors

  • 2-[(2S)-1-Azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate: Application: Targets cyclophilins, implicating it in immunomodulation . Differentiation: Bicyclic substituents enhance binding to protein pockets compared to aryl groups in the target compound.

Biological Activity

2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H19N3OS, with a molecular weight of 361.46 g/mol. Its structure includes an ethylthio group at the 2-position, a phenyl group at the 7-position, and a p-tolyl group at the 3-position of the pyrrolo-pyrimidine framework. These substituents contribute to its potential interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer activities. Below is a summary of its biological activities based on recent findings.

Antimicrobial Activity

The compound has shown effectiveness against various Gram-positive bacteria and fungi. In particular, it has been evaluated for its Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Candida albicans.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Candida albicans0.300.60

The results indicate that the compound possesses bactericidal and fungicidal properties, making it a candidate for further pharmacological evaluation in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The cytotoxic effects were measured using the MTT assay to determine the IC50 values.

Cell LineIC50 (μM)
HepG215.0
PC-320.5

The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as protein kinases and phosphodiesterases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effect on biofilm formation in Staphylococcus epidermidis, revealing that it significantly reduced biofilm mass compared to controls.
  • Cytotoxicity in Cancer Cells : Another case study highlighted that treatment with the compound led to apoptosis in HepG2 cells, characterized by increased annexin V staining and caspase activation.

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring proper substitution at positions 2, 3, and 7 requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example, elevated temperatures (~80–100°C) in DMF may enhance coupling efficiency .
  • Yield Optimization : Side reactions (e.g., over-alkylation) can reduce yields. Catalysts like triethylamine or Pd-based systems may improve selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:
SAR studies should systematically vary substituents and assess their impact on biological targets. Key steps include:

Substituent Variation :

  • Position 2 : Replace ethylthio with methylthio, benzylthio, or arylthio to assess steric/electronic effects.
  • Position 3 : Substitute p-tolyl with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating groups (e.g., 4-methoxyphenyl).
  • Position 7 : Modify phenyl with heteroaromatic rings (e.g., thiophene).

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays.
  • Cellular Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.

Data Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity.
  • Compare analogs (see Table 1) to identify critical pharmacophores.

Q. Table 1: Hypothetical SAR of Pyrrolo[3,2-d]Pyrimidine Analogs

Substituent (Position 2)Substituent (Position 3)IC₅₀ (μM)Target
Ethylthiop-Tolyl0.45Kinase X
Methylthiop-Tolyl1.20Kinase X
Ethylthio4-Chlorophenyl>10Kinase X

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

Q. Nuclear Magnetic Resonance (NMR) :

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